molecular formula C17H14FN3OS B5563929 3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5563929
M. Wt: 327.4 g/mol
InChI Key: GIYHCSKXPGDAEI-AWQFTUOYSA-N
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Description

This compound is a derivative of benzothieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . The presence of the fluorobenzylidene group and the tetrahydrobenzothieno group could potentially influence its chemical properties and biological activities.

Scientific Research Applications

Antibacterial and Antifungal Activities

The chemical structure of interest, as part of the thieno[2,3-d]pyrimidin-4(3H)-one derivatives, has been investigated for its potential antibacterial and antifungal properties. A study by Kahveci et al. (2020) synthesized a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which were tested against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The findings revealed that certain derivatives exhibited significant antifungal activity against Candida fungus species, surpassing fluconazole, and showed notable antibacterial activity, highlighting the chemical's potential in antimicrobial applications (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Potential

Another research avenue explores the compound's potential in treating neurological disorders. Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Their pharmacological evaluation through various tests in mice suggested that some derivatives exhibited significant anticonvulsant and antidepressant activities, offering a foundation for developing new therapeutic agents in this area (Zhang et al., 2016).

Antitumor Properties

Research by Gad et al. (2020) on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a closely related compound, demonstrated promising antiproliferative effects against breast cancer cell lines. This study highlights the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in cancer therapy, particularly in inducing apoptosis in tumor cells, thereby offering a new pathway for anticancer drug development (Gad et al., 2020).

Synthesis and Application in Fluorescence

A study by Yokota et al. (2012) focused on the synthesis of new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure, showcasing their potential in developing solid-state fluorescent materials. This research underscores the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one backbone in creating compounds with desirable optical properties for applications in material science (Yokota et al., 2012).

properties

IUPAC Name

3-[(E)-(4-fluorophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-12-7-5-11(6-8-12)9-20-21-10-19-16-15(17(21)22)13-3-1-2-4-14(13)23-16/h5-10H,1-4H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYHCSKXPGDAEI-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(E)-(4-fluorophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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